molecular formula C13H9F4NO2 B1396505 Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1116339-58-2

Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B1396505
M. Wt: 287.21 g/mol
InChI Key: QKASHNUPMJZLQD-UHFFFAOYSA-N
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Description

“Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C13H9F4NO2 . It is used for pharmaceutical testing and as a reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” is defined by its molecular formula, C13H9F4NO2 . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” include a molecular weight of 287.21 . It is a grey solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been used as a key intermediate in the synthesis of prulifloxacin (NM441), showcasing a practical route that involves chlorination, deacetylation, and intramolecular cyclization reactions (Matsuoka et al., 1997).
  • It has also been utilized in the development of new carbostyril derivatives through reactions with sodium azide, which led to the creation of compounds with potential therapeutic applications (Usachev et al., 2014).

Pharmacological Applications

  • Research has been conducted on synthesizing new quinoline derivatives using this compound, aimed at exploring its antibacterial properties. These studies have led to the discovery of compounds with significant activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Sheu et al., 1998).
  • The compound has also been used in the synthesis of fluorinated compounds related to the oxacin family, demonstrating high broad-spectrum antibacterial activities. This underscores its role in the development of novel antibacterial agents with enhanced efficacy (Stefancich et al., 1985).

Structural and Chemical Analysis

  • Studies have also focused on the structural characterization and analysis of compounds derived from ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate. Crystal structure analysis has provided insights into the molecular interactions and stability of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Parvez et al., 2000).

The scientific research applications of ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate are vast and varied, encompassing synthesis routes, pharmacological potentials, and structural analyses. These studies not only highlight the compound's versatility in chemical synthesis but also its potential in contributing to the development of new therapeutic agents.

Scientific Research Applications of Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate

Synthesis and Chemical Properties

  • Practical Synthesis for New Compounds : A key intermediate for new tricyclic quinolone, prulifloxacin, and 2-thioquinoline skeleton was developed using ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a compound closely related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate. This synthesis route is significant for developing new quinolone derivatives (Matsuoka et al., 1997).

  • Novel Fluorinated Compounds Synthesis : Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylate was synthesized, demonstrating significant antibacterial activities. This compound is closely related to the Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, showcasing its potential in developing new antibacterial agents (Stefancich et al., 1985).

  • Development of Indeno[2,1-c]pyran Derivatives : Treatment of ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates, similar in structure to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, led to the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones, which are useful in the development of new carbostyril derivatives (Usachev et al., 2014).

Applications in Antimicrobial Studies

  • Antibacterial Activity of Quinoline Derivatives : Synthesized 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs demonstrated significant antibacterial activities. These compounds, related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, have potential applications in antibacterial drug development (Sheu et al., 1998).

  • Novel Quinolone Derivatives for Antimicrobial Use : Synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, structurally related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, showed promising results against various Gram-positive and Gram-negative bacterial strains. These findings highlight the compound's relevance in antimicrobial agent development (Kumar et al., 2014).

properties

IUPAC Name

ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASHNUPMJZLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705223
Record name Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate

CAS RN

1116339-58-2
Record name Ethyl 6-fluoro-4-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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